molecular formula C15H21N5O4 B14009009 3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione

Cat. No.: B14009009
M. Wt: 335.36 g/mol
InChI Key: AHPLQRCDGZILDO-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione is a complex organic compound that features a tetraazacyclododecane ring with a nitrophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like DMF.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione involves its interaction with molecular targets through its nitrophenyl and tetraazacyclododecane moieties. The nitrophenyl group can participate in electron transfer reactions, while the tetraazacyclododecane ring can coordinate with metal ions, influencing various biochemical pathways and enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: Lacks the nitrophenylmethyl group, making it less versatile in certain applications.

    4-Nitrobenzyl chloride: Used as a precursor in the synthesis but lacks the tetraazacyclododecane ring.

    Cyclen (1,4,7,10-tetraazacyclododecane): Similar ring structure but without the nitrophenylmethyl substituent.

Uniqueness

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione is unique due to the combination of the tetraazacyclododecane ring and the nitrophenylmethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododecane-2,6-dione

InChI

InChI=1S/C15H21N5O4/c21-14-10-19-13(15(22)18-8-6-16-5-7-17-14)9-11-1-3-12(4-2-11)20(23)24/h1-4,13,16,19H,5-10H2,(H,17,21)(H,18,22)

InChI Key

AHPLQRCDGZILDO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CNC(C(=O)NCCN1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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